AZD-3463

ALK Inhibitor Resistance L1196M Mutation Crizotinib Resistance

Standard ALK inhibitors (crizotinib, ceritinib) fail against neuroblastoma driven by F1174L or L1196M resistance mutations. AZD-3463 (CAS 1356962-20-3) addresses this gap as a dual ALK/IGF1R inhibitor with confirmed potency against both wild-type and mutant forms. • Retains activity against L1196M gatekeeper (IC50 5.2 nM) and F1174L activating mutations • Validated in orthotopic xenograft NB models at 15 mg/kg i.p. QD; significant tumor growth inhibition demonstrated • Equipotent IGF1R blockade counters compensatory survival signaling absent in selective ALK inhibitors Supplied as ≥98% pure solid; shipped ambient globally.

Molecular Formula C24H25ClN6O
Molecular Weight 448.9 g/mol
CAS No. 1356962-20-3
Cat. No. B612278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-3463
CAS1356962-20-3
SynonymsAZD3463;  AZD 3463;  AZD-3463.
Molecular FormulaC24H25ClN6O
Molecular Weight448.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
InChIInChI=1S/C24H25ClN6O/c1-32-22-12-16(31-10-8-15(26)9-11-31)6-7-21(22)29-24-28-14-19(25)23(30-24)18-13-27-20-5-3-2-4-17(18)20/h2-7,12-15,27H,8-11,26H2,1H3,(H,28,29,30)
InChIKeyGCYIGMXOIWJGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight green to green solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD-3463: Dual ALK/IGF1R Inhibitor


AZD-3463 (CAS 1356962-20-3) is a synthetic, orally bioavailable small-molecule inhibitor that potently targets anaplastic lymphoma kinase (ALK) and the insulin-like growth factor 1 receptor (IGF1R) with a Ki value of 0.75 nM for ALK [1]. The compound was designed to address acquired resistance to first-generation ALK inhibitors like crizotinib [2]. Preclinical studies demonstrate that AZD-3463 retains activity against clinically relevant ALK resistance mutations, including the L1196M gatekeeper and F1174L activating mutations, which are commonly associated with treatment failure [1] . AZD-3463 is primarily utilized in cancer research, with a specific focus on neuroblastoma (NB) models [1].

Why AZD-3463 Cannot Be Substituted


Standard ALK inhibitors, such as crizotinib and ceritinib, exhibit limited or no efficacy against neuroblastoma (NB) harboring the F1174L activating mutation, a common driver of resistance in high-risk disease [1]. Furthermore, the gatekeeper mutation L1196M confers broad resistance to first-generation ALK TKIs [2]. AZD-3463's distinct molecular profile enables it to maintain potent inhibitory activity against both wild-type ALK and these clinically significant mutant forms, a feature not shared by earlier-generation ALK inhibitors [1] . Additionally, its equipotent inhibition of IGF1R represents a unique dual-targeting mechanism that may address compensatory survival signaling pathways in NB, further differentiating it from more selective ALK inhibitors [3]. Consequently, the selection of AZD-3463 is critical for research applications that specifically require a tool compound capable of interrogating ALK-driven signaling in the context of crizotinib- and ceritinib-resistant mutations.

AZD-3463 vs Crizotinib and Ceritinib


ALK L1196M Gatekeeper Mutation Inhibition

AZD-3463 demonstrates equipotent activity against wild-type ALK and the crizotinib-resistant L1196M gatekeeper mutation. In engineered Ba/F3 cells expressing EML4-ALK, AZD-3463 inhibits the L1196M mutant with comparable efficacy to wild-type ALK, a key differentiation from crizotinib, which is ineffective against this mutation .

ALK Inhibitor Resistance L1196M Mutation Crizotinib Resistance

Efficacy in F1174L Neuroblastoma Model

The F1174L activating mutation in ALK confers resistance to the second-generation inhibitor ceritinib. AZD-3463 has been shown to effectively inhibit the growth of neuroblastoma tumors harboring the F1174L mutation in orthotopic xenograft mouse models, whereas ceritinib is ineffective against this mutation in preclinical studies [1] [2].

Neuroblastoma F1174L Mutation Ceritinib Resistance

In Vivo Neuroblastoma Efficacy

AZD-3463 (15 mg/kg, intraperitoneal injection, once daily) demonstrated significant therapeutic efficacy in orthotopic xenograft mouse models of neuroblastoma, effectively inhibiting the growth of tumors harboring either wild-type ALK or the F1174L activating mutation [1].

Neuroblastoma Xenograft In Vivo Efficacy ALK F1174L Mutation

Dual ALK/IGF1R Inhibition

Unlike many other ALK inhibitors that primarily target ALK and a limited set of other kinases (e.g., crizotinib's activity against MET and ROS1), AZD-3463 is characterized by its equipotent inhibition of both ALK and IGF1R [1]. The Ki value for ALK is 0.75 nM, and the compound inhibits IGF1R with comparable potency .

Dual Kinase Inhibition IGF1R ALK Signaling

AZD-3463 Research Applications


ALK Resistance Mechanisms in Neuroblastoma

AZD-3463 is ideally suited for research focused on understanding and overcoming resistance to first- and second-generation ALK inhibitors. Its demonstrated activity against the L1196M gatekeeper and F1174L activating mutations makes it a valuable tool for modeling and studying resistance mechanisms that limit the efficacy of crizotinib and ceritinib in neuroblastoma [1].

Neuroblastoma Xenograft Efficacy Studies

For in vivo studies, AZD-3463 has been validated in orthotopic xenograft mouse models of neuroblastoma, showing significant tumor growth inhibition in both wild-type and F1174L-mutant ALK backgrounds. This established dosing regimen (15 mg/kg, i.p., once daily) provides a reliable foundation for researchers evaluating combination therapies or next-generation treatment strategies [1].

Dual ALK/IGF1R Signaling Studies

AZD-3463's unique dual-targeting profile allows researchers to dissect the contributions of both ALK and IGF1R to oncogenic signaling and survival pathways. This is particularly relevant in neuroblastoma, where IGF1R signaling may provide a compensatory mechanism of resistance to selective ALK inhibition [2].

ALK Signaling in Crizotinib-Resistant Cells

Researchers can employ AZD-3463 to confirm the dependency of crizotinib-resistant cell lines on ALK signaling. As the compound retains potent anti-proliferative activity in models of acquired crizotinib resistance , it serves as a critical control to demonstrate that the resistant phenotype remains driven by ALK, rather than by activation of alternative pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD-3463

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.